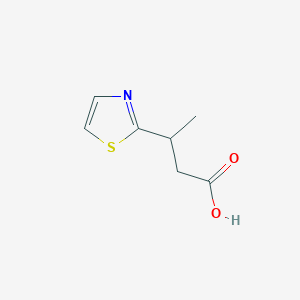

3-(Thiazol-2-yl)butanoic acid

Description

Significance of Thiazole (B1198619) Heterocycles in Organic Chemistry

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in organic and medicinal chemistry. fabad.org.tr Its aromatic nature and the presence of heteroatoms confer distinct electronic properties, making it a valuable pharmacophore. fabad.org.tr Thiazole and its derivatives are found in numerous natural products, including vitamin B1 (thiamine), and are integral to many FDA-approved drugs. fabad.org.trresearchgate.net The thiazole nucleus is known to participate in a variety of chemical reactions, serving as a versatile scaffold for the synthesis of complex molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trresearchgate.netontosight.ai

Role of Butanoic Acid Moiety in Functional Molecule Design

The butanoic acid moiety, a four-carbon carboxylic acid, plays a crucial role in modifying the physicochemical properties of a molecule. Its presence can influence solubility, a key factor in the bioavailability of a compound. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are critical for binding to biological targets such as enzymes and receptors. nih.gov The flexible alkyl chain of butanoic acid allows for conformational adjustments, enabling the molecule to adopt an optimal orientation within a binding site.

Overview of Research Directions for Thiazole-Butanoic Acid Derivatives

Research into thiazole-butanoic acid derivatives is a burgeoning field with several promising directions. A primary focus is the synthesis of novel derivatives and their evaluation for a range of biological activities. fabad.org.trresearchgate.net This includes the exploration of their potential as anticancer, antimicrobial, and anti-inflammatory agents. semanticscholar.orgbibliomed.orgnanobioletters.com For instance, derivatives such as (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acids have been synthesized and evaluated for their anticancer and antimicrobial properties. semanticscholar.orgbibliomed.org Another significant research avenue is the investigation of these compounds as modulators of cardiovascular activity. nih.gov Studies on new synthetic derivatives of thiazole acetic acid have shown their potential to influence heart rate and blood vessel activity. nih.gov

The following table provides a glimpse into the diversity of researched thiazole-butanoic acid derivatives and their fields of application:

| Derivative Name | Area of Research | Reference |

| 3-Amino-3-(thiazol-2-yl)butanoic acid | Chemical Synthesis | fluorochem.co.uk |

| 4-[({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)amino]butanoic acid | Anticancer, Anti-inflammatory, Antimicrobial | |

| (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acids | Anticancer, Antimicrobial | semanticscholar.orgbibliomed.org |

| New synthetic derivatives of thiazole acetic acid | Cardiovascular Activity | nih.gov |

| 3-(Benzo[d]thiazol-2-yl)butanoic acid | Chemical Synthesis | moldb.com |

| 2-Amino-4-(4-methyl-1,3-thiazol-2-yl)butanoic acid | Medicinal Chemistry | ontosight.ai |

Scope and Academic Relevance of the Research Area

The academic relevance of studying thiazole-butanoic acid scaffolds is underscored by the continuous search for new therapeutic agents with improved efficacy and novel mechanisms of action. The modular nature of these compounds, allowing for systematic structural modifications of both the thiazole ring and the butanoic acid side chain, provides a fertile ground for structure-activity relationship (SAR) studies. researchgate.net These investigations are crucial for understanding how subtle changes in molecular architecture can translate into significant differences in biological activity. The development of efficient synthetic routes to these compounds is also a key area of academic interest, as it enables the generation of diverse libraries of compounds for high-throughput screening. researchgate.net The insights gained from this research contribute to the broader fields of medicinal chemistry, chemical biology, and drug discovery.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9NO2S |

|---|---|

Molecular Weight |

171.22 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)butanoic acid |

InChI |

InChI=1S/C7H9NO2S/c1-5(4-6(9)10)7-8-2-3-11-7/h2-3,5H,4H2,1H3,(H,9,10) |

InChI Key |

GWAOHZMVMCDQDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)O)C1=NC=CS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Thiazol 2 Yl Butanoic Acid and Analogues

Strategies for the Construction of the Thiazole (B1198619) Ring System

The formation of the thiazole ring is a cornerstone of the synthesis of these compounds. Several classical and modern organic reactions are employed to build this essential heterocyclic scaffold.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis, first described in the 19th century, remains one of the most prominent and widely used methods for constructing the thiazole ring. eurekaselect.com The classical approach involves the cyclocondensation reaction between an α-haloketone and a thioamide. bepls.com This reaction is known for its reliability and ability to produce thiazoles with various alkyl, aryl, or heterocyclic substituents in good to excellent yields. nih.gov The versatility of the Hantzsch synthesis allows for the introduction of diverse functional groups, making it a staple in heterocyclic chemistry. bepls.com

The mechanism typically begins with the sulfur of the thioamide acting as a nucleophile, attacking the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The reaction conditions can influence the outcome; for instance, condensations of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent lead exclusively to 2-(N-substituted amino)thiazoles. rsc.org However, conducting the reaction under acidic conditions can lead to a mixture of isomers, including 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org The choice of solvent and temperature can also be optimized to improve yields and purity. nih.gov

Modern variants of the Hantzsch synthesis aim to improve the environmental footprint and efficiency of the reaction. One-pot, three-component procedures have been developed where an α-haloketone, a thiourea (B124793), and a substituted benzaldehyde react in the presence of a reusable catalyst to form highly functionalized thiazoles. nih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Conditions

| Reactants | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Benzaldehydes | Silica supported tungstosilisic acid, Conventional heating (65 °C) or Ultrasonic irradiation (RT) | Substituted Hantzsch thiazole derivatives | 79–90% | nih.gov |

| Ring-substituted 2-bromoacetophenones, 1-Substituted-2-thioureas | Heated microreactor (70 °C), Electro-osmotic flow | 2-Aminothiazoles | Similar or greater than macro scale | rsc.org |

| α-Halogeno ketones, N-Monosubstituted thioureas | 10M-HCl-EtOH (1:2), 80 °C | Mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles | Up to 73% for imino isomer | rsc.org |

Condensation Reactions with Thioamides and Thiosemicarbazides

Beyond the classic Hantzsch synthesis, other condensation reactions are pivotal for forming the thiazole nucleus. Thioamides and thiosemicarbazides are key building blocks as they provide the essential N-C-S fragment required for the thiazole ring. These compounds can react with a variety of electrophilic partners to yield the desired heterocyclic system.

For example, a study on the synthesis of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid, an analogue of the target compound, utilized N-phenyl-N-thiocarbamoyl-β-alanine as the thioamide source. researchgate.net This precursor was reacted with various haloketones in acetone or 2-propanol to generate a range of thiazole compounds. researchgate.net This demonstrates how a functionalized thioamide can be used to introduce a side chain concurrently with the formation of the thiazole ring.

Thiosemicarbazides are also valuable precursors. They can react with carboxylic acids in a one-pot synthesis, often facilitated by dehydrating agents like polyphosphate ester (PPE), to form 2-amino-1,3,4-thiadiazoles, which are structurally related to thiazoles. nih.gov While this specific example leads to a thiadiazole, the underlying principle of using thiosemicarbazide (B42300) as a nucleophilic component in heterocycle formation is broadly applicable in thiazole synthesis as well. eurekaselect.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the construction of heterocyclic compounds, including thiazoles. bepls.com This technique often leads to dramatically reduced reaction times, increased product yields, and cleaner reactions compared to conventional heating methods. bepls.com The efficiency of microwave irradiation makes it a preferred method for green chemistry approaches.

Microwave energy has been successfully applied to the Hantzsch synthesis and other multi-component reactions to produce thiazole derivatives. For instance, endothiopeptides, which can be precursors to thiazoles, can be converted into the final thiazole product using TMSCl-NaI under microwave irradiation. organic-chemistry.org This approach highlights the synergy between multi-component reactions and microwave technology to streamline synthetic pathways.

The benefits of this approach are clearly demonstrated in comparative studies. Reactions that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor, all while achieving comparable or superior yields.

Table 2: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Key Advantage of Microwave | Reference |

|---|---|---|---|---|

| Hantzsch-type three-component reaction | Several hours | Minutes | Reduced reaction time, often higher yields | nih.gov |

| Conversion of endothiopeptides to thiazoles | Not specified | Not specified, but implied faster | Efficient cyclization | organic-chemistry.org |

Approaches for Incorporating the Butanoic Acid Side Chain

Attaching the butanoic acid side chain to the thiazole ring can be achieved through two primary strategies: functionalizing a pre-formed thiazole ring or using a starting material that already contains the desired side chain.

Coupling Reactions for Carboxylic Acid Introduction

Once the thiazole ring is synthesized, various chemical transformations can be employed to introduce the butanoic acid side chain. This often begins with the introduction of a halogen, typically bromine, onto the thiazole core, which then serves as a handle for subsequent cross-coupling reactions. researchgate.net

For instance, a thiazole carboxylic acid can undergo a Hunsdiecker-type reaction to replace the carboxylic acid group with a bromine atom. researchgate.net This brominated thiazole can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form a new carbon-carbon bond, allowing for the attachment of a side chain. While direct coupling to form a butanoic acid is complex, a precursor functional group, such as an alkyne or an alkene, can be introduced and subsequently modified through oxidation or reduction to yield the desired carboxylic acid.

In a related approach, 2-halothiazole derivatives can be synthesized and used as substrates. For example, 2-aminothiazole (B372263) derivatives can be converted to 2-bromothiazoles using reagents like copper(II) bromide and an alkyl nitrite. nih.gov This 2-bromothiazole is then primed for coupling reactions to introduce the side chain at the 2-position.

Synthetic Routes Involving Functionalized Butanoic Acid Precursors

An alternative and often more convergent strategy involves using a starting material that already contains the butanoic acid moiety or a suitable precursor. This approach builds the thiazole ring around the existing side chain.

A key example of this strategy is demonstrated in the synthesis of thiazole-containing propanoic acid analogues. researchgate.netresearchgate.netlmaleidykla.lt In these syntheses, a substituted N-thiocarbamoyl-β-alanine serves as the thioamide component in a Hantzsch-type reaction. researchgate.net The β-alanine backbone directly provides the propanoic acid side chain attached to the nitrogen that becomes part of the final thiazole product.

Applying this logic to 3-(thiazol-2-yl)butanoic acid, a hypothetical synthesis could start with a functionalized thioamide derived from 3-aminobutanoic acid. This thioamide precursor, already containing the complete butanoic acid skeleton, would then undergo cyclocondensation with an appropriate α-halocarbonyl compound (like bromoacetaldehyde) to form the target molecule in a single cyclization step. This method is highly efficient as it avoids post-modification steps on the thiazole ring. Reports on the synthesis of 2,5-thiazole butanoic acids as potent receptor antagonists suggest the viability of such targeted synthetic designs, although the specific routes are proprietary. nih.govresearchgate.net

Derivatization and Functionalization Strategies of the Thiazole-Butanoic Acid Scaffold

The thiazole-butanoic acid framework offers multiple sites for chemical modification, including the carboxylic acid group and the thiazole ring itself. These modifications are crucial for modulating the physicochemical properties and biological activities of the resulting compounds.

The carboxylic acid moiety of this compound is a prime target for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for enhancing properties such as cell permeability and metabolic stability.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various methods. The Fischer esterification, a classic acid-catalyzed reaction with an alcohol, is a common approach. quora.commasterorganicchemistry.comlibretexts.org For instance, reacting this compound with an alcohol in the presence of a strong acid catalyst like sulfuric acid yields the corresponding ester. quora.com The reaction is reversible, and removal of water is often necessary to drive the equilibrium towards the product. masterorganicchemistry.com Alternative methods include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid for reaction with an alcohol. libretexts.orgorganic-chemistry.org

Amidation: The formation of amides from this compound and an amine is a key transformation for creating compounds with diverse biological activities. researchgate.net Direct amidation can be achieved by heating the carboxylic acid and amine, often with a catalyst to facilitate the dehydration process. mdpi.com Lewis acids such as Nb2O5 have been shown to be effective catalysts for this transformation. researchgate.net Coupling reagents like DCC and EDC are also widely used to facilitate amide bond formation under milder conditions. researchgate.net These methods involve the in-situ formation of an activated intermediate that readily reacts with the amine.

| Reaction Type | Reagents and Conditions | Product Type | Key Considerations |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H2SO4), Heat (Fischer Esterification) quora.commasterorganicchemistry.comlibretexts.org | Ester | Reversible reaction; water removal can improve yield. masterorganicchemistry.com |

| Alcohol, Coupling Agent (e.g., DCC, EDC) libretexts.orgorganic-chemistry.org | Ester | Milder conditions compared to Fischer esterification. | |

| Amidation | Amine, Heat, Catalyst (e.g., Nb2O5) mdpi.comresearchgate.net | Amide | Direct method; catalyst can enhance reaction rate. |

| Amine, Coupling Agent (e.g., DCC, EDC) researchgate.net | Amide | Widely used for synthesis of peptides and other complex amides. |

The thiazole ring is an aromatic heterocycle, and its reactivity allows for various substitution reactions, primarily electrophilic and nucleophilic substitutions. pharmaguideline.com These reactions are instrumental in introducing a wide range of functional groups onto the thiazole core, thereby generating structural diversity.

Electrophilic Substitution: The electron density of the thiazole ring influences the position of electrophilic attack. The C5 position is generally the most reactive site for electrophilic substitution, followed by the C4 position. firsthope.co.inchemicalbook.com Common electrophilic substitution reactions include:

Halogenation: Bromination of thiazole typically occurs at the C5 position. firsthope.co.in

Nitration: Nitration can also be directed to the C5 position using standard nitrating agents like a mixture of nitric acid and sulfuric acid. firsthope.co.in

Friedel-Crafts Acylation: This reaction is less common but can occur at the C5 position under mild Lewis acid catalysis. firsthope.co.in

Nucleophilic Substitution: The C2 position of the thiazole ring is electron-deficient and thus susceptible to nucleophilic attack, especially if a good leaving group is present. pharmaguideline.comchemicalbook.com Nucleophilic substitution reactions at the C2 position are crucial for introducing various substituents.

Metalation: Directed lithiation at the C2 or C5 positions using strong bases like n-butyllithium, followed by quenching with an electrophile, is a powerful method for functionalizing the thiazole ring. firsthope.co.in

The thiazole-butanoic acid scaffold can serve as a building block for the synthesis of more complex heterocyclic systems, such as thiazolidinones and thiadiazoles. These hybrid molecules often exhibit enhanced biological activities.

Thiazolidinones: Thiazolidinone rings can be constructed from thiazole-containing intermediates. For example, 2-aminothiazole derivatives can react with chloroacetic acid or maleic anhydride to form thiazolidinone structures. mdpi.comscielo.br One common synthetic route involves the reaction of a thiazole-containing amine with an α-mercapto-carboxylic acid and an aldehyde in a one-pot, three-component reaction. nih.gov

Thiadiazoles: Thiadiazole rings can be synthesized from thiazole precursors through various cyclization reactions. For instance, a common method for synthesizing 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides with acyl chlorides or other dehydrating agents. nih.govorganic-chemistry.org Thiazole-containing thiosemicarbazides can be used as starting materials to generate thiazole-thiadiazole hybrid molecules.

| Hybrid System | General Synthetic Approach | Key Intermediates/Reagents |

|---|---|---|

| Thiazolidinones | Reaction of a thiazole amine with an α-mercapto-carboxylic acid and an aldehyde. nih.gov | Thiazole-containing amine, mercaptoacetic acid, various aldehydes. |

| Reaction of 2-aminothiazole derivatives with chloroacetic acid or maleic anhydride. mdpi.comscielo.br | 2-Aminothiazole derivative, chloroacetic acid, maleic anhydride. | |

| Thiadiazoles | Cyclization of a thiazole-containing thiosemicarbazide. nih.gov | Thiazole-thiosemicarbazide, dehydrating agent (e.g., acyl chloride, sulfuric acid). |

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug discovery, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov The stereocenter at the C3 position of the butanoic acid chain in this compound makes stereoselective synthesis a critical aspect of its chemistry.

Asymmetric synthesis strategies can be employed to obtain specific isomers. One approach involves the use of a chiral auxiliary to control the stereochemistry of a key bond-forming reaction. Another method is the enantioselective reduction of a corresponding unsaturated precursor using a chiral catalyst. nih.gov For instance, the asymmetric hydrogenation of a 3-(thiazol-2-yl)but-2-enoic acid derivative with a chiral rhodium or ruthenium catalyst could yield the desired chiral this compound isomer. Additionally, enzymatic resolutions can be employed to separate racemic mixtures of this compound or its derivatives.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for the efficient and scalable synthesis of this compound and its derivatives. This involves a systematic investigation of various reaction parameters to maximize product yield and purity while minimizing reaction time and the formation of byproducts.

Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. scielo.br

Temperature: Reaction temperature affects the rate of reaction and can influence the product distribution. scielo.br

Catalyst: The type and loading of the catalyst can be critical for achieving high efficiency. researchgate.net

Reagent Stoichiometry: The molar ratio of reactants can be adjusted to maximize the conversion of the limiting reagent.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal reaction time to achieve maximum yield without significant product degradation. scielo.br

For example, in the synthesis of thiazole derivatives, optimizing the choice of base and solvent in the Hantzsch thiazole synthesis can significantly improve yields. mdpi.com Similarly, in derivatization reactions, careful selection of coupling agents and reaction conditions is necessary to achieve high yields of the desired ester or amide. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 3-(Thiazol-2-yl)butanoic acid by mapping the carbon-hydrogen framework. Through various NMR experiments, it is possible to identify the chemical environment of each proton and carbon atom and to establish their connectivity.

¹H NMR Analysis for Proton Environments

The ¹H NMR spectrum of this compound provides detailed information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a significantly downfield chemical shift, often in the range of 10-12 ppm, due to its deshielded nature.

The protons on the thiazole (B1198619) ring appear in the aromatic region, with distinct chemical shifts influenced by the electronegativity of the adjacent nitrogen and sulfur atoms. The methine proton (CH) alpha to both the thiazole ring and the carboxylic acid group is expected to resonate as a multiplet, shifted downfield by these electron-withdrawing groups. The methylene (CH₂) and methyl (CH₃) protons of the butanoic acid chain will appear further upfield, with their splitting patterns determined by the adjacent protons according to the n+1 rule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 12.0 | Broad Singlet |

| Thiazole H-4 | 7.5 - 7.8 | Doublet |

| Thiazole H-5 | 7.1 - 7.4 | Doublet |

| CH (C3) | 3.5 - 3.9 | Multiplet |

| CH₂ (C2) | 2.6 - 2.9 | Multiplet |

Note: Predicted values are based on analogous structures and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Analysis for Carbon Backbones

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum, typically between 170-180 ppm. The carbon atoms of the thiazole ring resonate in the aromatic region, generally between 115 and 170 ppm, with the carbon atom adjacent to the sulfur and nitrogen (C2) being the most downfield.

The aliphatic carbons of the butanoic acid chain appear at higher field strengths. The methine carbon (C3), being attached to the electron-withdrawing thiazole ring, is more deshielded than the methylene (C2) and methyl (C4) carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (C1) | 170 - 180 |

| Thiazole C2 | 165 - 170 |

| Thiazole C4 | 140 - 145 |

| Thiazole C5 | 118 - 122 |

| CH (C3) | 40 - 45 |

| CH₂ (C2) | 35 - 40 |

Note: Predicted values are based on analogous structures and general chemical shift principles. Actual values may vary depending on the solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton (H3) and the protons of the adjacent methylene group (H2), as well as between H3 and the methyl group protons (H4). It would also confirm the coupling between the two protons on the thiazole ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbons to which they are attached. It allows for the direct assignment of each carbon atom that bears protons. For instance, the proton signal for the methyl group would correlate with the methyl carbon signal, and the methine proton signal would correlate with the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over two to three bonds) between protons and carbons. This experiment provides the key data to link the different fragments of the molecule. For example, it would show a correlation between the methine proton (H3) and the carbonyl carbon (C1), as well as correlations between H3 and the carbons of the thiazole ring (C2, C4, C5). These correlations are definitive proof of the attachment of the butanoic acid chain to the thiazole ring at the C3 position.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FT-IR and Raman, probe the vibrational modes of the molecule's functional groups, providing complementary information to NMR for structural elucidation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is highly effective for identifying the key functional groups within this compound. The spectrum is characterized by distinct absorption bands corresponding to specific bond vibrations.

The most prominent feature is the very broad absorption band for the O-H stretch of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid results in a strong, sharp absorption band around 1700-1760 cm⁻¹. Aliphatic C-H stretching vibrations from the butanoic acid chain are observed just below 3000 cm⁻¹. The spectrum also contains fingerprint region absorptions corresponding to C=N and C=C stretching of the thiazole ring, and C-O stretching of the acid group.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| C-H Stretch | Aliphatic (CH₃, CH₂, CH) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1760 | Strong |

| C=N / C=C Stretch | Thiazole Ring | 1500 - 1650 | Medium |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Medium-Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides information on molecular vibrations that are complementary to FT-IR. It relies on changes in polarizability during a vibration, making it particularly sensitive to non-polar and symmetric bonds. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the thiazole ring and the C-C backbone of the butanoic acid chain.

Key expected signals would include the symmetric stretching modes of the thiazole ring, which are often strong in Raman spectra. The C=O stretching vibration is also Raman active. The C-S bond stretching within the thiazole ring would also give rise to a characteristic Raman signal. This technique can provide a detailed "fingerprint" of the molecule, useful for identification and structural analysis.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the molecular analysis of this compound, providing critical data on its mass, elemental composition, and structural fragmentation.

High-Resolution Mass Spectrometry is pivotal for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For the molecular formula C₇H₉NO₂S, the theoretical exact mass can be calculated and compared against the experimentally determined value, typically within a few parts per million (ppm), to unequivocally confirm the compound's elemental composition.

Table 1: Representative HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NO₂S |

| Theoretical Exact Mass | 171.0354 |

| Experimentally Determined Mass | 171.0351 |

Note: The data presented is representative and may vary based on instrumentation and experimental conditions.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for the analysis of polar molecules like this compound. In positive ion mode, the molecule is expected to readily form the protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecular ion [M-H]⁻ would be the predominant species due to the acidic nature of the carboxylic acid group. The observation of these ions provides a clear indication of the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) is employed to probe the structural integrity of this compound. By selecting the precursor ion (e.g., [M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Key fragmentation pathways would likely involve the loss of the carboxylic acid group (as H₂O and CO) and cleavages within the butanoic acid chain, providing valuable structural information and confirming the connectivity of the thiazole ring to the aliphatic side chain.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide unambiguous proof of its three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and detail any intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the nitrogen and sulfur atoms of the thiazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The thiazole ring, being an aromatic heterocycle, is expected to exhibit characteristic π → π* transitions. The presence of the carboxylic acid group may also influence the absorption spectrum. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from this analysis, which are useful for quantitative measurements.

Table 2: Expected UV-Vis Absorption Data for this compound in Methanol

| Transition | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |

|---|

Note: The λmax value is an approximation based on similar thiazole-containing structures.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing its presence in complex mixtures. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, would be the method of choice. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (such as acetonitrile or methanol) would likely provide good separation. Detection using a UV detector set at the λmax of the compound would allow for sensitive and quantitative analysis. The retention time from the HPLC analysis is a characteristic property of the compound under specific chromatographic conditions, and the peak area can be used to determine its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. The inherent chirality of the molecule at the C3 position, resulting in (R)- and (S)-enantiomers, often requires specialized chiral stationary phases (CSPs) for their separation.

Chiral HPLC Separation:

The separation of enantiomers of chiral carboxylic acids is a well-established practice in HPLC. researchgate.net For this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are primary candidates. Columns like Chiralcel® OD-H, Chiralpak® AD, and Chiralpak® AS have demonstrated broad selectivity for a wide range of chiral compounds, including acids. chromatographyonline.com The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to differential retention times.

Another effective class of CSPs for acidic compounds are the macrocyclic glycopeptide phases, such as those based on teicoplanin or vancomycin (e.g., Chirobiotic™ T). researchgate.net These phases can offer unique selectivity for chiral acids due to multiple interaction sites, including ionic, hydrogen bonding, and steric interactions. researchgate.net

The choice of mobile phase is critical for achieving optimal enantioseparation. In normal-phase mode, mixtures of alkanes (e.g., hexane or heptane) with an alcohol (e.g., isopropanol or ethanol) are commonly employed. chromatographyonline.com The addition of a small percentage of an acidic modifier, such as trifluoroacetic acid (TFA), is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape. chromatographyonline.com In reversed-phase mode, aqueous buffers mixed with acetonitrile or methanol are used. The pH of the aqueous phase is a key parameter to control the ionization state of both the analyte and the stationary phase (if it has ionizable groups). chromatographyonline.com

Interactive Data Table: Typical HPLC Parameters for Chiral Separation of Carboxylic Acids

| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Derivatized Cellulose/Amylose (e.g., Chiralpak AD) | Macrocyclic Glycopeptide (e.g., Chirobiotic T) |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) + 0.1% TFA | Acetonitrile/Aqueous Buffer (e.g., pH 3.0) |

| Flow Rate | 0.5 - 1.5 mL/min | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 254 nm) | UV (e.g., 254 nm), Mass Spectrometry |

| Temperature | Ambient or controlled (e.g., 25°C) | Ambient or controlled (e.g., 25°C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC is challenging due to their high polarity and low volatility, which can lead to poor peak shape and adsorption on the column. Therefore, derivatization is a mandatory step to convert the carboxylic acid into a more volatile and less polar derivative.

Derivatization for GC Analysis:

The most common derivatization methods for carboxylic acids are silylation and alkylation. colostate.eduresearchgate.net

Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are widely used for this purpose, often with a catalyst such as trimethylchlorosilane (TMCS). The resulting TMS ester is significantly more volatile and exhibits improved chromatographic behavior. The reaction is typically performed by heating the analyte with the silylating reagent in a suitable solvent.

Alkylation: This process converts the carboxylic acid into an ester, most commonly a methyl or ethyl ester. Diazomethane is a classic methylating agent, but its toxicity and explosive nature have led to the preference for other reagents like boron trifluoride in methanol (BF3/MeOH) or N,N-dimethylformamide dimethyl acetal (DMF-DMA). researchgate.net For instance, heating the carboxylic acid with BF3/MeOH effectively produces the corresponding methyl ester. researchgate.net

GC-MS Analysis:

Once derivatized, this compound can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is typically used for separation. The mass spectrometer provides structural information for identification and confirmation of the analyte. The electron ionization (EI) mass spectrum of the derivatized compound will exhibit characteristic fragmentation patterns that can be used for its unambiguous identification. For instance, the TMS ester of this compound would likely show a molecular ion peak and fragments corresponding to the loss of a methyl group or the entire TMS group.

Interactive Data Table: Typical GC-MS Parameters for Derivatized Carboxylic Acids

| Parameter | Silylation (TMS Ester) | Alkylation (Methyl Ester) |

| Derivatization Reagent | BSTFA + TMCS | BF3/Methanol |

| Reaction Conditions | 60-80°C for 30-60 min | 60-100°C for 10-30 min |

| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250°C | 250°C |

| Oven Program | Start at 100°C, ramp to 280°C | Start at 80°C, ramp to 250°C |

| Carrier Gas | Helium | Helium |

| MS Ionization | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

Advanced Derivatization for Enhanced Chromatographic Detection (e.g., LC-ESI-MS/MS)

Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is a highly sensitive and selective technique for the quantification of compounds in complex matrices. While this compound can be analyzed directly in negative ion mode, derivatization can significantly enhance its ionization efficiency in positive ion mode, leading to improved sensitivity.

Derivatization for LC-ESI-MS/MS:

The goal of derivatization for LC-ESI-MS/MS is to introduce a permanently charged or easily ionizable group into the molecule. Several reagents are available for the derivatization of carboxylic acids:

3-Nitrophenylhydrazine (3-NPH): In the presence of a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as pyridine, 3-NPH reacts with the carboxylic acid to form a stable hydrazide derivative. nih.gov This derivative shows excellent response in positive ion ESI-MS.

Aniline: Similar to 3-NPH, aniline can be coupled to the carboxylic acid using EDC to form an amide derivative, which is amenable to positive ion ESI-MS analysis. nih.gov

5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ): This reagent introduces a highly basic dimethylamino group and an isoquinoline moiety, which significantly enhances the ESI response in positive ion mode. mdpi.com

LC-MS/MS Method:

The derivatized this compound can be separated using a reversed-phase C18 column with a mobile phase consisting of an aqueous component (often with formic or acetic acid to promote protonation) and an organic component like acetonitrile or methanol. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the protonated molecular ion ([M+H]+) of the derivative as the precursor ion and monitoring one or more specific product ions generated through collision-induced dissociation (CID). This high selectivity allows for accurate quantification even at very low concentrations. For example, a validated LC-MS/MS method for a similar thiazolidine carboxylic acid utilized a hydrophilic interaction liquid chromatography (HILIC) column with gradient elution. researchgate.net

Interactive Data Table: Typical LC-ESI-MS/MS Parameters for Derivatized Carboxylic Acids

| Parameter | 3-NPH Derivatization | Aniline Derivatization |

| Derivatization Reagents | 3-NPH, EDC, Pyridine | Aniline, EDC |

| Reaction Conditions | 40-60°C for 30-60 min | Room temperature to 40°C for 1-2 hours |

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |

Computational Chemistry and Theoretical Investigations of 3 Thiazol 2 Yl Butanoic Acid Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory – DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules. kbhgroup.innih.gov It offers a favorable balance between computational cost and accuracy, making it ideal for analyzing the geometries, electronic structures, and spectroscopic features of thiazole (B1198619) derivatives. kbhgroup.inmjcce.org.mk Methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or larger, are frequently used to model these systems. kbhgroup.inscielo.org.za

The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process systematically alters the molecular geometry to find the lowest energy arrangement, corresponding to the most stable conformation. researchgate.net For 3-(Thiazol-2-yl)butanoic acid, this involves calculating key bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for flexible molecules like this compound due to the rotational freedom around the single bonds in the butanoic acid side chain. researchgate.net By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped to identify local and global energy minima. The most stable conformer is the one that resides at the global minimum. researchgate.net Studies on related thiazole structures show that the thiazole ring itself is generally planar due to π-conjugation. mdpi.com

Table 1: Representative Theoretical Geometric Parameters for this compound (Optimized at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C=N (thiazole) | 1.29 - 1.31 Å |

| C-S (thiazole) | 1.76 - 1.78 Å | |

| C=O (carboxyl) | 1.21 - 1.23 Å | |

| C-O (carboxyl) | 1.35 - 1.37 Å | |

| Bond Angle (°) | C-S-C (thiazole) | 89.0 - 91.0° |

| O=C-O (carboxyl) | 123.0 - 125.0° | |

| Dihedral Angle (°) | C(thiazole)-C-C-C(carboxyl) | Varies with conformer |

Note: The values presented are typical ranges derived from DFT studies on structurally similar thiazole and carboxylic acid-containing molecules. mjcce.org.mkresearchgate.net

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for determining chemical reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a key indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. kbhgroup.inirjweb.com For thiazole derivatives, the HOMO is often localized on the electron-rich thiazole ring, while the LUMO's location can vary depending on the substituents. nih.gov In this compound, the LUMO is expected to have significant density on the carboxylic acid moiety.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -6.5 to -7.5 eV | Electron-donating capability (nucleophilicity) |

| ELUMO | -0.5 to -1.5 eV | Electron-accepting capability (electrophilicity) |

| Energy Gap (ΔE) | 5.5 to 6.5 eV | High kinetic stability, low reactivity |

Note: These are representative values based on DFT calculations for similar organic molecules. kbhgroup.inirjweb.com

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concept. wikipedia.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization. nih.govresearchgate.net

The analysis involves examining the interactions between filled "donor" NBOs (like bonding orbitals or lone pairs) and empty "acceptor" NBOs (like antibonding orbitals). The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. wisc.edu A higher E(2) value indicates a stronger interaction and greater electron delocalization. For this compound, significant interactions would be expected between the lone pair electrons on the thiazole nitrogen and sulfur atoms and the antibonding orbitals (π*) of adjacent bonds. researchgate.net

Table 3: Hypothetical NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |

| LP(1) N (thiazole) | π(C=C) | 5 - 15 | n → π |

| LP(2) O (carbonyl) | σ(C-C) | 2 - 5 | n → σ |

| σ(C-H) | σ(C-C) | 1 - 4 | σ → σ |

Note: LP denotes a lone pair. The values are illustrative of typical stabilization energies found in organic molecules. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (ESP) map is a visual tool used to understand the charge distribution and predict the reactive sites of a molecule. researchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate negative potential, corresponding to areas rich in electrons (e.g., lone pairs on heteroatoms). These sites are susceptible to electrophilic attack.

Blue regions indicate positive potential, corresponding to electron-deficient areas (e.g., acidic protons). These sites are prone to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the ESP map would likely show strong negative potential (red) around the nitrogen atom of the thiazole ring and the oxygen atoms of the carboxyl group. irjweb.comresearchgate.net A strong positive potential (blue) would be expected on the hydroxyl proton of the carboxylic acid, highlighting its acidic nature.

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign experimental IR spectra. Key predicted vibrations for this compound would include the C=O stretching of the carboxylic acid (~1700-1750 cm⁻¹), the O-H stretch (~3000-3500 cm⁻¹), and C=N stretching from the thiazole ring (~1550-1650 cm⁻¹). scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in signal assignment. mjcce.org.mk

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. scribd.com For thiazole derivatives, these calculations can predict the π → π* and n → π* transitions responsible for their UV absorption. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes, stability, and interactions with the environment (e.g., a solvent). nih.gov

An MD simulation of this compound, for instance in a water solvent box, could be performed to:

Assess Conformational Stability: Monitor the transitions between different low-energy conformers identified by quantum calculations.

Study Solvation Effects: Investigate how the molecule interacts with surrounding water molecules by analyzing hydrogen bonding patterns and calculating radial distribution functions (RDFs). dntb.gov.ua This is particularly relevant for understanding the behavior of the hydrophilic carboxylic acid group.

These simulations provide a bridge between the static picture from quantum mechanics and the dynamic reality of molecules in solution, offering a more complete understanding of their properties. mdpi.com

Molecular Docking Studies for Ligand-Biomolecular Interactions

Molecular docking is a computational technique pivotal in drug discovery for predicting the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. This method allows for the characterization of the binding behavior and affinity of small molecules like this compound derivatives at the active site of a biological target.

Molecular docking studies are frequently employed to predict the binding affinity of thiazole derivatives with various enzymes, providing insights into their potential inhibitory activities. The binding affinity is often expressed as a docking score or binding energy (typically in kcal/mol), where a lower value indicates a more favorable and stable interaction.

These in silico investigations have shown that thiazole-containing compounds can effectively target the active sites of a range of enzymes. For instance, docking analyses of newly synthesized thiazole derivatives have revealed promising binding interactions with enzymes like α-amylase, a target in diabetes management. One study reported docking scores for thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives against α-amylase, with the best-performing compound achieving a score of -7.43 kcal/mol. Similarly, docking studies on N-(benzothiazol-2-yl)benzamide derivatives against the LasR protein of Pseudomonas aeruginosa yielded binding affinity values ranging from -7.6 to -11.2 kcal/mol, indicating strong potential interactions.

The analysis extends beyond just predicting affinity; it also identifies the specific amino acid residues within the enzyme's active site that interact with the ligand. These interactions commonly include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-enzyme complex. For example, in studies of benzothiazole-hydroxamic acid hybrids with the histone deacetylase 8 (HDAC8) enzyme, docking simulations identified key hydrogen bonds and coordination with a zinc ion in the active site, with predicted binding energies (ΔG) as low as -10.093 kcal/mol. dntb.gov.ua

Interactive Table: Examples of Docking Studies on Thiazole Derivatives with Enzymes

| Derivative Class | Target Enzyme | Docking Score / Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile | α-amylase | -7.43 | Not Specified |

| N-(thiazol-2-yl)benzamide | LasR (Quorum Sensing) | -7.6 to -11.2 | Not Specified |

| Benzothiazole-hydroxamate | HDAC8 | -8.2 to -10.1 | Not Specified |

Computational docking is also instrumental in elucidating how derivatives of this compound bind to various receptors, which is fundamental to understanding their pharmacological effects. These studies provide a detailed, three-dimensional view of the ligand within the receptor's binding pocket, revealing the specific orientation and conformations that facilitate biological activity.

For example, research on thiazole derivatives as modulators of AMPA receptors has used docking to understand their antagonistic effects. tandfonline.com These studies have identified crucial interactions, such as hydrogen bonds formed by an amide group with residues like GLN-392 and multiple binding interactions between the thiazole heterocycle and residues like PHE-438. tandfonline.com Such detailed interaction mapping helps to explain why certain structural features, like smaller substituents, lead to more potent activity, while larger, bulkier groups may hinder effective binding. tandfonline.com

In the study of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, computational analysis suggested that these compounds act as negative allosteric modulators. researchgate.net The docking models indicated that the antagonists likely target the transmembrane and/or intracellular domains of the receptor rather than competing directly with the agonist at the orthosteric binding site. researchgate.net This elucidation of a non-competitive binding mode is a critical insight that can guide the development of more selective modulators. researchgate.net These computational models are essential for visualizing the molecular basis of ligand recognition and for rationally designing new derivatives with improved affinity and selectivity for their target receptors.

In Silico Assessment of Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of this compound and its derivatives can be assessed using in silico methods rooted in quantum chemistry, particularly Density Functional Theory (DFT). biointerfaceresearch.com These computational tools provide deep insights into the electronic structure of molecules, allowing for the prediction of their behavior in chemical reactions.

A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and stability. nih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron to a higher energy state. nih.govrsc.org For instance, DFT studies on pyrazolyl–thiazole derivatives have shown that compounds with strong electron-withdrawing groups exhibit smaller energy gaps, correlating with enhanced reactivity. rsc.org

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites susceptible to electrophilic or nucleophilic attack and thus informing the regioselectivity of reactions. Other calculated quantum chemical descriptors, such as chemical hardness, softness, and electronegativity, further refine the understanding of a molecule's stability and reactivity profile. nih.gov By applying these DFT-based methods, researchers can theoretically screen derivatives for desired reactivity, guide synthetic strategies, and understand the electronic basis for their biological activities without extensive empirical testing. biointerfaceresearch.comacs.org

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for elucidating the links between the chemical structure of this compound derivatives and their biological activities. SAR studies systematically investigate how modifications to a molecule's structure affect its potency, selectivity, or other pharmacological properties.

Computational SAR analyses often begin by generating a set of molecular descriptors for a series of compounds. These descriptors can be physicochemical (e.g., logP, molecular weight), electronic (e.g., HOMO/LUMO energies, atomic charges), or steric (e.g., molecular volume, surface area). nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the observed biological activity. tandfonline.com

For thiazole derivatives, QSAR studies have successfully identified key structural requirements for various biological effects. For example, a QSAR analysis of thiazole derivatives with H1-antihistamine activity identified polarizability, binding energy, HOMO energy, and the distance between specific nitrogen atoms as critical parameters for activity. nih.gov Another study on 2-aminothiazole (B372263) sulfonamides used QSAR to build predictive models for antioxidant activity, revealing that properties like mass, polarizability, electronegativity, and the presence of a C-F bond were key influencers. These models guided the rational design of new derivatives with predicted superior activity.

These computational SAR models serve two primary purposes: they provide a mechanistic understanding of which molecular features are essential for a desired biological effect, and they act as a predictive tool to screen virtual libraries of compounds or to guide the synthesis of new derivatives with potentially enhanced potency. academie-sciences.frijpsdronline.com This approach significantly accelerates the drug discovery process by focusing laboratory efforts on the most promising candidates.

Biomolecular Interactions and Mechanistic Insights Excluding Clinical and Toxicity Data

Enzyme Inhibition and Modulation Studies

The structural motif of a thiazole (B1198619) ring coupled with a butanoic acid side chain, as present in 3-(thiazol-2-yl)butanoic acid, has been a subject of interest in the study of enzyme inhibition and modulation. While direct research on this specific compound is limited in some areas, the individual and combined functionalities of its constituent parts provide a basis for understanding its potential biomolecular interactions.

Histone Deacetylase (HDAC) Inhibition Mechanisms

While direct mechanistic studies on this compound as a histone deacetylase (HDAC) inhibitor are not extensively documented, its structural components suggest a potential role in this class of enzyme inhibition. Carboxylic acids, such as butyrate (B1204436) and valproic acid, are known to inhibit HDACs. The general mechanism for many HDAC inhibitors involves a pharmacophore model consisting of a zinc-binding group, a linker region, and a cap group that interacts with the surface of the enzyme.

In the case of this compound, the carboxylic acid moiety could potentially act as the zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. This interaction is crucial for inhibiting the deacetylation of histone proteins. The butanoic acid chain would function as the linker. The thiazole ring would serve as the "cap" group, interacting with amino acid residues at the rim of the active site tunnel, which can contribute to the inhibitor's potency and isoform selectivity.

Studies on related thiazole-containing hydroxamic acids have demonstrated their potential as potent HDAC inhibitors. nih.govnih.gov For instance, a series of thiazole-5-hydroxamic acids were designed and synthesized as novel HDAC inhibitors, demonstrating potent antiproliferative activity. nih.gov Furthermore, structure-activity relationship (SAR) studies on thiazolyl-hydroxamate derivatives have highlighted the importance of the aliphatic linker size and the electronic properties of the aryl cap group in achieving selective HDAC6 inhibition. nih.govresearchgate.netskku.edu Although these studies focus on hydroxamic acids, they underscore the significance of the thiazole moiety as a cap group in the design of HDAC inhibitors. The butanoic acid in this compound places it in the category of short-chain fatty acid-like HDAC inhibitors, which are generally less potent than hydroxamic acid-based inhibitors but can still exhibit significant activity.

Glycosidase Inhibition (e.g., α-amylase, α-glucosidase) and Binding Modes

The inhibition of glycosidases, such as α-amylase and α-glucosidase, is a key therapeutic strategy for managing postprandial hyperglycemia. Thiazole derivatives have emerged as a promising class of compounds with significant inhibitory activity against these enzymes.

Research on 1,3,4-thiadiazole (B1197879) derivatives bearing a butanoic acid linker has shown significant inhibitory activity against α-glucosidase, with some compounds exhibiting much lower IC50 values than the reference drug acarbose. nih.gov Molecular docking studies of these compounds revealed that the butanoic acid linker contributes to stronger interactions within the binding pocket of α-glucosidase and α-amylase. nih.gov Another study on novel thiazole derivatives with a pyrazole (B372694) scaffold also reported potent α-glucosidase and α-amylase inhibitory activities. nih.gov

The binding mode of such inhibitors typically involves interactions with key amino acid residues in the active site of the enzymes. For α-glucosidase, these interactions often involve hydrogen bonding and hydrophobic interactions with residues that are crucial for substrate binding and catalysis. nih.gov The thiazole ring can participate in hydrophobic interactions, while the carboxylic acid group of the butanoic acid chain can form hydrogen bonds with polar residues in the active site. For instance, in a study of highly fluorinated 2-imino-1,3-thiazolines, the most potent α-glucosidase inhibitor was found to have an IC50 value of 1.47 ± 0.05 μM, which is approximately 24-fold stronger than acarbose. nih.gov

The inhibitory potential of thiazole derivatives against α-amylase has also been documented. nih.gov The mechanism of inhibition is believed to be similar, involving the binding of the inhibitor to the active site of the enzyme and preventing the breakdown of complex carbohydrates into simple sugars.

| Compound Class | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole derivatives with butanoic acid linker | α-Glucosidase | Potent, some with IC50 values lower than acarbose | nih.gov |

| Thiazole derivatives with pyrazole scaffold | α-Glucosidase | IC50 values in the range of 0.128 - 0.314 μM | nih.gov |

| Thiazole derivatives with pyrazole scaffold | α-Amylase | IC50 values in the range of 7.74 - 35.85 μM | nih.gov |

| Highly fluorinated 2-imino-1,3-thiazolines | α-Glucosidase | Most potent compound: IC50 = 1.47 ± 0.05 μM | nih.gov |

Phosphatidylinositol 3-kinase alpha (PI3Kα) Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer. The α-isoform of PI3K (PI3Kα) is a particularly attractive target for cancer therapy. Several thiazole-containing compounds have been investigated as PI3K inhibitors.

While there are no specific studies on the PI3Kα inhibitory activity of this compound, the thiazole scaffold is a key feature in a number of potent PI3K inhibitors. For instance, a series of new thiazole derivatives were designed and synthesized as PI3Kα/mTOR dual inhibitors, with some compounds showing high activity against PI3Kα. nih.govrsc.org The design of these inhibitors often involves a central heterocyclic ring, such as thiazole, that binds to the hinge region in the active site of the enzyme. nih.gov

Furthermore, thiazolidinedione-based compounds, which contain a thiazole-related core structure, have been explored as a starting point for the design of selective PI3Kα inhibitors. nih.gov The development of thiazole-integrated pyrrolotriazinones has also been pursued, aiming to combine the antiproliferative properties of thiazole with the PI3K inhibitory activity of pyrrolotriazinones. researchgate.netnih.gov These studies suggest that the thiazole ring can serve as a valuable scaffold for the development of PI3Kα inhibitors. The butanoic acid moiety of this compound could potentially interact with the solvent-exposed region of the ATP-binding pocket, but further studies are needed to confirm any inhibitory activity.

Other Enzymatic Interactions

Research into other specific enzymatic interactions of this compound is currently limited in the scientific literature. However, the thiazole and carboxylic acid moieties present in its structure are found in a variety of enzymatically active compounds. For example, some thiazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2). nih.gov Additionally, a series of 2,5-thiazole butanoic acids have been synthesized and identified as potent and selective antagonists of the αvβ3 integrin receptor. nih.gov These findings suggest that the this compound scaffold has the potential to interact with a range of other enzymes, though specific targets and mechanisms remain to be elucidated.

Receptor Binding and Ligand Activity Profiling

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonism and Related Mechanisms

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. PPARγ is a key therapeutic target for the treatment of type 2 diabetes, and its agonists are known to improve insulin (B600854) sensitivity. The thiazolidinedione (TZD) class of drugs, which are potent PPARγ agonists, feature a thiazolidine-2,4-dione core structure.

Structure-activity relationship studies of various thiazole-containing compounds have demonstrated their potential as PPARγ agonists. mdpi.com For example, certain thiazole hybrids have been shown to modulate PPARγ gene expression and exhibit partial agonistic activity. mdpi.com The substitution pattern on the thiazole and any associated aryl rings can significantly influence the potency and selectivity of these compounds as PPAR agonists. mdpi.com Molecular docking studies of thiazolidinedione derivatives with the PPARγ active site have provided insights into the key interactions necessary for agonistic activity. tandfonline.com These studies highlight the importance of the thiazolidinedione head group for potent activity, but also suggest that other acidic moieties, such as the carboxylic acid in this compound, could potentially fulfill a similar role, albeit likely with different potency.

| Compound Class | Receptor | Activity | Key Structural Features | Reference |

|---|---|---|---|---|

| Thiazolidinediones (TZDs) | PPARγ | Full Agonists | Thiazolidine-2,4-dione head group | wikipedia.org |

| Thiazole hybrids | PPARγ | Partial Agonists | Thiazole ring with aryl substitutions | mdpi.com |

| Benzothiazole derivatives | PPARγ | Agonists | Benzothiazole moiety | mdpi.com |

G Protein-Coupled Receptor (GPR109A) Ligand Interactions

While direct studies on the interaction of this compound with the G protein-coupled receptor GPR109A are not extensively documented, research on analogous structures provides some insight. GPR109A is a receptor for nicotinic acid (niacin) and other hydroxy-carboxylic acids, playing a role in mediating their effects. nih.gov

One related compound, L-2-oxothiazolidine-4-carboxylic acid (OTC), which also contains a thiazole-related core and a carboxylic acid group, has been identified as an agonist of GPR109A. nih.gov This suggests that the thiazole-carboxylic acid scaffold may have the potential for interaction with this receptor. The agonist activity of OTC at GPR109A was confirmed in studies involving retinal pigment epithelial cells. nih.gov However, without direct experimental data for this compound, its specific binding affinity and functional activity at GPR109A remain to be elucidated.

Adenosine (B11128) Receptor Antagonism

The thiazole scaffold is a recognized pharmacophore in the development of adenosine receptor antagonists. Various derivatives have been synthesized and shown to exhibit potent and selective antagonism at different adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.govnih.govacs.org

For instance, a series of N-[4-(2-pyridyl)thiazol-2-yl]benzamides demonstrated adenosine receptor affinities in the micromolar range. nih.gov Further modifications led to the development of potent and selective antagonists, such as N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide, which displayed a Ki value of 7 nM at the adenosine A1 receptor. nih.govacs.org Another study highlighted 4-(4-methoxyphenyl)-2-aminothiazole and 3-(4-methoxyphenyl)-5-aminothiadiazole derivatives as selective antagonists for human adenosine A3 receptors. nih.gov The 7-amino-thiazolo[5,4-d]pyrimidine scaffold has also been explored to develop novel human adenosine receptor antagonists. unicam.it

While these studies underscore the potential of the thiazole moiety to confer adenosine receptor antagonism, the specific activity of this compound at any of the adenosine receptor subtypes has not been reported. The presence of the butanoic acid side chain would represent a significant structural deviation from the reported antagonists, and its influence on receptor binding and antagonism would require direct experimental evaluation.

Interactions with Cellular Pathways (In Vitro Research)

Specific in vitro studies detailing the direct modulation of signal transduction pathways by this compound are currently not available in the scientific literature. However, the broader class of thiazole derivatives has been investigated for their effects on various signaling molecules. For example, some thiazole derivatives have been shown to modulate the activity of enzymes such as monoamine oxidase, which is involved in key neurological signaling pathways. nih.gov Additionally, certain thiazole carboxamide derivatives have been found to impact GluA2 AMPA receptors, suggesting a role in modulating glutamatergic signaling. nih.gov Without direct research, the specific impact of this compound on intracellular signaling cascades remains unknown.

There is a lack of specific in vitro research investigating the direct impact of this compound on metabolic pathways. While GPR109A, a potential target discussed earlier, is known to be involved in the regulation of lipid metabolism, the downstream metabolic consequences of its potential interaction with this compound have not been studied. nih.gov The structural similarity to other biologically active carboxylic acids suggests a potential for interaction with metabolic enzymes or pathways, but this remains speculative without direct experimental evidence.

Antimicrobial Activity: Mechanistic Investigations (In Vitro Studies)

The thiazole ring is a core component of many compounds with demonstrated antimicrobial properties. nih.govmdpi.comjchemrev.com Numerous studies have reported the synthesis and in vitro evaluation of novel thiazole derivatives against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. researchgate.netbiointerfaceresearch.com The antibacterial activity is often attributed to the ability of the thiazole scaffold to interact with various bacterial targets. nih.gov

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(2-(4-Methoxyphenyl)hydrazineylidene)thiazol-4(5H)-one derivative | Staphylococcus aureus | 3.9 | cu.edu.eg |

| 5-(2-(4-Methoxyphenyl)hydrazineylidene)thiazol-4(5H)-one derivative | Streptococcus mutans | 7.8 | cu.edu.eg |

| LY215226 (a 3-thiazol-4-yl-carba-1-dethiacephalosporin) | Staphylococcus aureus | 0.25 | nih.gov |

| LY215226 (a 3-thiazol-4-yl-carba-1-dethiacephalosporin) | Streptococcus pneumoniae | 0.008 | nih.gov |

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(2-(4-Methoxyphenyl)hydrazineylidene)thiazol-4(5H)-one derivative | Klebsiella pneumoniae | 3.9 | cu.edu.eg |

| 5-(2-(4-Methoxyphenyl)hydrazineylidene)thiazol-4(5H)-one derivative | Escherichia coli | 15.6 | cu.edu.eg |

| Thiazole derivative 6d | Proteus vulgaris | 128 | jums.ac.ir |

| LY215226 (a 3-thiazol-4-yl-carba-1-dethiacephalosporin) | Haemophilus influenzae | 0.008 | nih.gov |

| LY215226 (a 3-thiazol-4-yl-carba-1-dethiacephalosporin) | Escherichia coli | 0.25 | nih.gov |

| LY215226 (a 3-thiazol-4-yl-carba-1-dethiacephalosporin) | Klebsiella pneumoniae | 0.008 | nih.gov |

The mechanisms underlying the antibacterial action of thiazole derivatives are diverse and can include the inhibition of essential enzymes like DNA gyrase and MurB, which are involved in bacterial DNA replication and cell wall biosynthesis, respectively. nih.govcu.edu.eg The amphiphilic nature of some thiazole derivatives may also facilitate their penetration of bacterial cell membranes. mdpi.com The specific antibacterial profile and mechanism of action for this compound would require dedicated in vitro susceptibility testing and mechanistic studies.

Antifungal Efficacy Against Fungal Species

No specific studies detailing the antifungal efficacy of this compound against any fungal species were identified. While the broader class of thiazole derivatives has been investigated for antifungal properties, data directly pertaining to this compound, its minimum inhibitory concentrations (MIC), or its mechanism of fungal inhibition are not available in the reviewed literature.

Antiviral Research (e.g., Anti-HIV) and Modes of Action

There is no available research in scientific databases concerning the antiviral activity of this compound. Investigations into its potential efficacy against viruses, including HIV, or elucidation of its possible modes of antiviral action, such as inhibition of viral enzymes like reverse transcriptase or protease, have not been published.

Antiproliferative Research and Cellular Mechanisms (In Vitro Studies)

Cytotoxicity Against Cancer Cell Lines: Mechanistic Aspects (e.g., MCF-7, HepG2)

Specific data on the cytotoxic effects of this compound against human cancer cell lines, such as the breast adenocarcinoma line MCF-7 or the liver carcinoma line HepG2, are absent from the scientific record. There are no published IC₅₀ values or mechanistic studies describing its antiproliferative action.

Induction of Apoptosis and Cell Cycle Modulation (e.g., Ki-67, CDK-1 expression)

No studies were found that investigate the ability of this compound to induce apoptosis or modulate cell cycle progression in cancer cells. Consequently, there is no information on its effects on key cellular markers like the proliferation antigen Ki-67 or cyclin-dependent kinase 1 (CDK-1).

Other Relevant Biological Activities and Underlying Mechanisms (e.g., Anticonvulsant)

No specific research was identified regarding other biological activities of this compound, including any potential anticonvulsant effects. While other thiazole-containing compounds have been explored for such properties, data for this specific molecule is not available.

Applications in Chemical Sciences and Emerging Fields Excluding Industrial Market Data

Role as Synthetic Intermediates and Advanced Building Blocks in Organic Synthesis